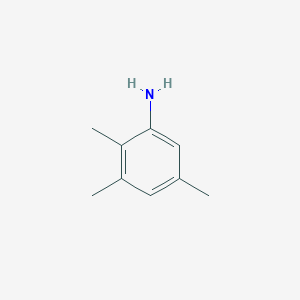

2,3,5-Trimethylanilin

Übersicht

Beschreibung

2,3,5-Trimethylaniline is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 . The compound is typically stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of 2,3,5-Trimethylaniline involves various methods and conditions . For instance, it can be synthesized through reactions with ethanol, sulfuric acid, iron, sodium dithionite, sodium dichromate, and other substances under specific conditions .Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethylaniline consists of a benzene ring substituted with three methyl groups and one amine group . The InChI code for this compound is 1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 .Physical and Chemical Properties Analysis

2,3,5-Trimethylaniline is a colorless to yellow solid or semi-solid or liquid .Wissenschaftliche Forschungsanwendungen

Synthese organischer Verbindungen

2,3,5-Trimethylanilin: dient als Vorläufer bei der Synthese verschiedener organischer Verbindungen. Seine Struktur ermöglicht die Einführung von Methylgruppen in aromatische Ringe, was die physikalischen und chemischen Eigenschaften der resultierenden Moleküle signifikant verändern kann. Diese Verbindung ist besonders nützlich bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien, die bestimmte Farbeigenschaften erfordern .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound auf seine potenzielle Rolle bei der Arzneimittelsynthese untersucht. Es kann verwendet werden, um Zwischenprodukte zu erzeugen, die weiterverarbeitet werden, um pharmazeutische Wirkstoffe (APIs) zu produzieren. Die Derivate der Verbindung könnten auf ihre therapeutischen Eigenschaften untersucht werden, einschließlich ihrer Verwendung als Antimykotika, Antibakterien oder Antikrebsmittel .

Materialwissenschaften

Diese Verbindung findet Anwendung in den Materialwissenschaften, insbesondere bei der Entwicklung neuer polymerer Materialien. Ihre Derivate können polymerisiert oder copolymerisiert werden, um Kunststoffe mit gewünschten Eigenschaften wie erhöhter thermischer Stabilität oder spezifischen mechanischen Eigenschaften zu bilden .

Analytische Chemie

This compound: wird in der analytischen Chemie als Standard zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet. Es wird häufig in chromatografischen Techniken verwendet, um die Genauigkeit und Präzision der analytischen Ergebnisse bei der Detektion aromatischer Amine in verschiedenen Proben zu gewährleisten .

Umweltwissenschaften

Umweltwissenschaftler untersuchen This compound, um sein Verhalten und seine Auswirkungen auf Ökosysteme zu verstehen. Es ist eine Verbindung von Interesse, da sie in Industrieabfällen vorhanden ist und als potenzieller Umweltverschmutzer gilt. Die Forschung konzentriert sich auf seinen biologischen Abbau, seine Toxizität und Methoden zu seiner Entfernung von kontaminierten Standorten .

Industrielle Anwendungen

Im Industriesektor ist This compound an der Herstellung von Chemikalien beteiligt, die in verschiedenen Prozessen verwendet werden. Es kann als Katalysator oder chemisches Zwischenprodukt bei der Herstellung anderer Verbindungen verwendet werden. Seine Rolle bei der Synthese von Harzen, Klebstoffen und Beschichtungen ist ebenfalls bedeutend, da es die Eigenschaften dieser Materialien verbessern kann .

Safety and Hazards

2,3,5-Trimethylaniline is classified as hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H302+H312+H332-H315-H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs through prolonged or repeated exposure .

Wirkmechanismus

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5-Trimethylaniline is currently limited These properties are crucial in determining the bioavailability of the compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5-Trimethylaniline . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets.

Biochemische Analyse

Biochemical Properties

2,3,5-Trimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, 2,3,5-Trimethylaniline can form adducts with DNA and proteins, potentially leading to mutagenic effects .

Cellular Effects

2,3,5-Trimethylaniline has been shown to affect various types of cells and cellular processes. It can induce DNA damage in mammalian cells, leading to mutations and potentially carcinogenic effects . The compound influences cell signaling pathways by generating reactive oxygen species (ROS), which can activate stress response pathways and alter gene expression . Furthermore, 2,3,5-Trimethylaniline can disrupt cellular metabolism by interfering with mitochondrial function and ATP production .

Molecular Mechanism

At the molecular level, 2,3,5-Trimethylaniline exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify DNA and proteins . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, 2,3,5-Trimethylaniline can induce changes in gene expression by activating transcription factors involved in the cellular stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5-Trimethylaniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to 2,3,5-Trimethylaniline in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function . These effects are dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of 2,3,5-Trimethylaniline vary with different dosages in animal models. At low doses, the compound may cause minimal adverse effects, while higher doses can lead to significant toxicity . In animal studies, high doses of 2,3,5-Trimethylaniline have been associated with liver and kidney damage, as well as increased incidence of tumors . The threshold for toxic effects varies among different animal species, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

2,3,5-Trimethylaniline is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 2,3,5-Trimethylaniline are crucial for understanding its biological effects and potential toxicity.

Transport and Distribution

Within cells and tissues, 2,3,5-Trimethylaniline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 2,3,5-Trimethylaniline within the body can affect its overall toxicity and therapeutic potential.

Subcellular Localization

2,3,5-Trimethylaniline is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of 2,3,5-Trimethylaniline can vary depending on its localization, with significant implications for its biochemical and toxicological effects.

Eigenschaften

IUPAC Name |

2,3,5-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDVTEHMPLVFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509744 | |

| Record name | 2,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-77-1 | |

| Record name | 2,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

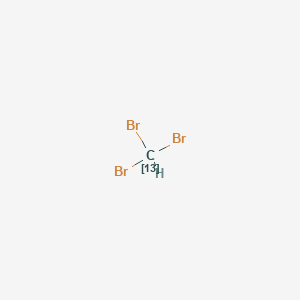

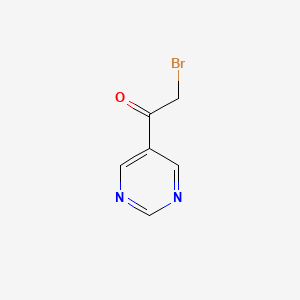

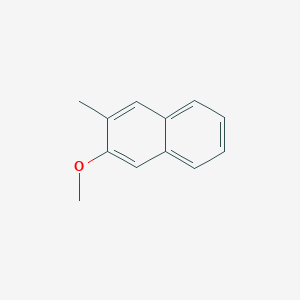

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

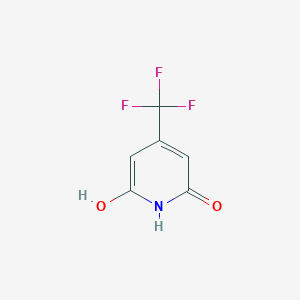

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)